Cas no 2202483-12-1 (tert-butyl N-(6-methoxypyridazin-3-yl)carbamate)

tert-butyl N-(6-methoxypyridazin-3-yl)carbamate 化学的及び物理的性質
名前と識別子
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- 2202483-12-1
- EN300-33050665
- tert-butyl N-(6-methoxypyridazin-3-yl)carbamate
-
- インチ: 1S/C10H15N3O3/c1-10(2,3)16-9(14)11-7-5-6-8(15-4)13-12-7/h5-6H,1-4H3,(H,11,12,14)
- InChIKey: LEGWOUSYDLQYRC-UHFFFAOYSA-N
- SMILES: O(C(NC1=CC=C(N=N1)OC)=O)C(C)(C)C
計算された属性
- 精确分子量: 225.11134135g/mol
- 同位素质量: 225.11134135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 240
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 73.3Ų
tert-butyl N-(6-methoxypyridazin-3-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33050665-0.1g |
tert-butyl N-(6-methoxypyridazin-3-yl)carbamate |
2202483-12-1 | 95.0% | 0.1g |
$490.0 | 2025-03-18 | |
Enamine | EN300-33050665-1.0g |
tert-butyl N-(6-methoxypyridazin-3-yl)carbamate |
2202483-12-1 | 95.0% | 1.0g |
$557.0 | 2025-03-18 | |
Enamine | EN300-33050665-5.0g |
tert-butyl N-(6-methoxypyridazin-3-yl)carbamate |
2202483-12-1 | 95.0% | 5.0g |
$1614.0 | 2025-03-18 | |
Enamine | EN300-33050665-2.5g |
tert-butyl N-(6-methoxypyridazin-3-yl)carbamate |
2202483-12-1 | 95.0% | 2.5g |
$1089.0 | 2025-03-18 | |
Enamine | EN300-33050665-10g |
tert-butyl N-(6-methoxypyridazin-3-yl)carbamate |
2202483-12-1 | 10g |
$2393.0 | 2023-09-04 | ||
Enamine | EN300-33050665-0.25g |
tert-butyl N-(6-methoxypyridazin-3-yl)carbamate |
2202483-12-1 | 95.0% | 0.25g |
$513.0 | 2025-03-18 | |
Enamine | EN300-33050665-0.5g |
tert-butyl N-(6-methoxypyridazin-3-yl)carbamate |
2202483-12-1 | 95.0% | 0.5g |
$535.0 | 2025-03-18 | |
Enamine | EN300-33050665-0.05g |
tert-butyl N-(6-methoxypyridazin-3-yl)carbamate |
2202483-12-1 | 95.0% | 0.05g |
$468.0 | 2025-03-18 | |
Enamine | EN300-33050665-10.0g |
tert-butyl N-(6-methoxypyridazin-3-yl)carbamate |
2202483-12-1 | 95.0% | 10.0g |
$2393.0 | 2025-03-18 | |
Enamine | EN300-33050665-1g |
tert-butyl N-(6-methoxypyridazin-3-yl)carbamate |
2202483-12-1 | 1g |
$557.0 | 2023-09-04 |
tert-butyl N-(6-methoxypyridazin-3-yl)carbamate 関連文献
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
tert-butyl N-(6-methoxypyridazin-3-yl)carbamateに関する追加情報
Introduction to Tert-butyl N-(6-methoxypyridazin-3-yl)carbamate (CAS No: 2202483-12-1)
Tert-butyl N-(6-methoxypyridazin-3-yl)carbamate, identified by its Chemical Abstracts Service number (CAS No: 2202483-12-1), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridazine derivative class, characterized by a six-membered heterocyclic ring containing two nitrogen atoms. The presence of a methoxy group at the 6-position and a carbamate moiety at the nitrogen atom of the pyridazine ring introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery and development.
The tert-butyl substituent at the carbamate nitrogen not only enhances the stability of the compound but also influences its solubility and metabolic behavior. This structural feature is particularly valuable in medicinal chemistry, as it allows for fine-tuning of pharmacokinetic properties while maintaining biological activity. The combination of these structural elements makes Tert-butyl N-(6-methoxypyridazin-3-yl)carbamate a promising candidate for further exploration in therapeutic applications.
In recent years, pyridazine derivatives have been extensively studied due to their broad spectrum of biological activities. These compounds have shown potential in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The 6-methoxypyridazine core in Tert-butyl N-(6-methoxypyridazin-3-yl)carbamate is particularly noteworthy, as it has been implicated in several pharmacological mechanisms. For instance, methoxypyridazine derivatives have demonstrated inhibitory effects on certain enzymes and receptors involved in inflammatory pathways.
One of the most compelling aspects of Tert-butyl N-(6-methoxypyridazin-3-yl)carbamate is its potential as a lead compound for the development of novel therapeutics. Researchers have leveraged its structural framework to design molecules with enhanced binding affinity and selectivity. The carbamate group, in particular, has been recognized for its ability to form hydrogen bonds with biological targets, thereby improving drug-receptor interactions. This property is crucial for designing high-affinity ligands that can modulate biological processes with precision.
Recent advancements in computational chemistry and molecular modeling have further accelerated the exploration of Tert-butyl N-(6-methoxypyridazin-3-yl)carbamate and its derivatives. These tools allow researchers to predict the binding modes of the compound with various biological targets, providing insights into its potential pharmacological effects. For example, studies using molecular dynamics simulations have revealed that the methoxy group and the tert-butyl moiety play critical roles in stabilizing interactions with protein targets, thereby enhancing overall potency.
The pharmaceutical industry has shown particular interest in developing small molecules that can modulate inflammatory responses. In this context, Tert-butyl N-(6-methoxypyridazin-3-yl)carbamate has emerged as a candidate for further investigation. Preclinical studies have suggested that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to the production of pro-inflammatory mediators, making them attractive targets for therapeutic intervention.
Moreover, the structural flexibility of Tert-butyl N-(6-methoxypyridazin-3-yl)carbamate allows for modifications that can fine-tune its pharmacological profile. For instance, replacing the tert-butyl group with other alkyl or aryl substituents can alter solubility and metabolic stability without significantly compromising biological activity. Such modifications are essential for optimizing drug candidates for clinical use, ensuring they meet stringent pharmacokinetic requirements.
In conclusion, Tert-butyl N-(6-methoxypyridazin-3-yl)carbamate (CAS No: 2202483-12-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications for pyridazine derivatives, compounds like this one are poised to play a crucial role in addressing unmet medical needs.
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